Beryllium fluoride

Crystallography Enzymology Kinase Mechanism

Beryllium fluoride is NOT a generic reagent—it is the only phosphate analog that strictly mimics the γ-phosphate ground state via tetrahedral BeF₃⁻ coordination, a geometry unachievable by AlFₓ or vanadate. For ATP-ground-state trapping, myosin S1-MgADP-BeF₃⁻ complexes remain stable 7 days at 0°C (3.5× longer than AlFₓ), ensuring reproducible long-duration crystallography. Only high-purity BeF₂ inhibits Bacillus cereus sphingomyelinase. It raises F-actin Tm by 16.3°C (to 83.7°C), delivering locked conformations for cryo-EM. Do not substitute—specify BeF₂.

Molecular Formula BeF2
Molecular Weight 47.008989 g/mol
CAS No. 7787-49-7
Cat. No. B1221369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeryllium fluoride
CAS7787-49-7
Synonymseryllium fluoride
beryllofluoride
fluoroberyllate
Molecular FormulaBeF2
Molecular Weight47.008989 g/mol
Structural Identifiers
SMILES[Be+2].[F-].[F-]
InChIInChI=1S/Be.2FH/h;2*1H/q+2;;/p-2
InChIKeyJZKFIPKXQBZXMW-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery soluble in water;  slightly soluble in ethanol
Insoluble in anhydrous hydrogen fluoride;  soluble in alcohol;  more soluble in mixture of alcohol and ether
Solubility in water: very good

Beryllium Fluoride (CAS 7787-49-7) Procurement Guide: High-Purity Phosphate Analog for Structural Biology


Beryllium fluoride (BeF₂, CAS 7787-49-7) is an inorganic compound with a molecular weight of 47.01 g/mol . It appears as a colorless, glassy, and highly hygroscopic solid with a melting point of 554 °C and a boiling point of 1169 °C . Critically, it is highly soluble in water, a property that distinguishes it from fluorides of other alkaline earth metals [1]. In biochemistry and structural biology, beryllium fluoride is not used as a bulk reagent but as a potent and specific phosphate analog, forming stable inhibitory complexes with nucleotide-binding proteins in the presence of ADP or GDP and Mg²⁺ ions [2].

Why Generic Beryllium Fluoride Substitution is Scientifically Inadmissible: Evidence-Based Differentiation from AlF₃, MgF₂, and Vanadate


Although aluminum fluoride (AlFₓ) and orthovanadate are also classified as phosphate analogs, beryllium fluoride (BeFₓ) cannot be substituted generically in most experimental contexts. Its unique tetrahedral coordination geometry, which strictly mimics the ground state of a phosphate group, is fundamentally different from the trigonal bipyramidal geometry of AlFₓ, which mimics the phosphoryl transfer transition state [1]. Furthermore, BeFₓ exhibits a distinct species selectivity; for instance, it is the only phosphate analog that inhibits *Bacillus cereus* sphingomyelinase, whereas AlFₓ and orthovanadate are ineffective [2]. The stability of the complexes it forms also differs significantly from its comparators, leading to divergent experimental outcomes [3]. The following quantitative evidence demonstrates why precise specification of beryllium fluoride is critical for reproducible and meaningful scientific results.

Quantitative Evidence for Beryllium Fluoride (CAS 7787-49-7) Differentiation: Head-to-Head Performance Data vs. Comparators


Structural Mimicry: Beryllium Fluoride (BeFₓ) Mimics the ATP Ground State, While Aluminum Fluoride (AlFₓ) Mimics the Transition State

In high-resolution crystal structures of nucleoside diphosphate kinase, beryllium fluoride (BeFₓ) and aluminum fluoride (AlFₓ) bind at the same active site position with MgADP but adopt fundamentally different geometries. BeFₓ adopts a tetrahedral geometry, accurately mimicking the Michaelis complex (ATP ground state). In contrast, AlFₓ adopts a trigonal bipyramidal geometry, mimicking the transition state of the γ-phosphate during phosphoryl transfer [1]. This structural distinction means the two analogs stabilize different enzymatic states and cannot be interchanged for mechanistic studies.

Crystallography Enzymology Kinase Mechanism

Enzyme Inhibition Selectivity: Beryllium Fluoride (BeFₓ) is the Sole Inhibitor of *Bacillus cereus* Sphingomyelinase Among Phosphate Analogs

In a study screening phosphate analogs for their ability to inhibit *Bacillus cereus* sphingomyelinase (SMase), only beryllium fluoride (BeFₓ) showed an inhibitory effect. In contrast, aluminum fluoride (AlFₓ), orthovanadate, phosphate, and phosphocholine showed no significant inhibition of SMase activity under the same assay conditions (1 mM substrate HNP, 10 mM Mg²⁺) [1]. This indicates that BeFₓ interacts with the enzyme in a unique manner not shared by other common phosphate analogs.

Enzyme Inhibition Phospholipase Drug Discovery

Thermal Stabilization of F-Actin: Beryllium Fluoride (BeFₓ) Increases Melting Temperature (Tm) by 16.3°C, Surpassing AlFₓ and Vanadate

Differential scanning calorimetry (DSC) studies show that beryllium fluoride (BeFₓ) binding to F-actin significantly increases its thermal stability. The melting temperature (Tm) of F-actin increases from 67.4°C to 83.7°C in the presence of ADP·BeFₓ, a stabilization of +16.3°C [1]. This effect is much more pronounced than that of aluminum fluoride (AlFₓ) or vanadate, indicating a stronger and more specific conformational locking of the actin filament.

Cytoskeleton Dynamics Actin Polymerization Biophysics

Complex Stability: Myosin S1-ADP-BeF₃ Complex Exhibits a 3.5x Longer Half-Life than the AlF₄⁻ Analog at 0°C

The stability of ternary complexes formed with myosin subfragment 1 (S1), MgADP, and phosphate analogs is a critical parameter for experimental design. At 0°C, the half-life of the S1-MgADP-BeF₃⁻ complex is 7 days, which is 3.5 times longer than the 2-day half-life of the analogous S1-MgADP-AlF₄⁻ complex [1]. This greater stability makes the beryllium fluoride complex more amenable to long-term biophysical experiments.

Motor Proteins Myosin ATPase Enzymology

Aqueous Solubility: Beryllium Fluoride (BeF₂) is Highly Soluble in Water, Unlike Other Alkaline Earth Fluorides (e.g., MgF₂, CaF₂)

A critical practical differentiator for laboratory use is solubility. Beryllium fluoride (BeF₂) is highly soluble in water, due to its significant covalent character and high hydration energy of the small Be²⁺ ion [1]. In stark contrast, other alkaline earth fluorides like MgF₂ and CaF₂ are practically insoluble in water, which complicates their use in aqueous biological assays and stock solution preparation [2]. This property makes BeF₂ the only water-soluble alkaline earth fluoride suitable for forming phosphate analog complexes in standard aqueous buffers.

Solution Preparation Inorganic Chemistry Reagent Handling

Optimal Procurement-Driven Application Scenarios for Beryllium Fluoride (CAS 7787-49-7)


Trapping the Pre-Hydrolytic (ATP) State of ATPases and GTPases for X-ray Crystallography and Cryo-EM

Researchers aiming to determine the high-resolution structure of a protein in its ATP-bound ground state should specifically use beryllium fluoride (BeF₂) in the presence of Mg²⁺ and ADP. As demonstrated by Xu et al. (1997) [1], the resulting tetrahedral BeF₃⁻ complex accurately mimics the γ-phosphate of ATP prior to hydrolysis, trapping the protein in the desired pre-hydrolytic conformation. Using aluminum fluoride (AlFₓ) would instead trap the transition state, yielding a different conformation and potentially misleading structural insights. This application is critical for structure-based drug design targeting kinases, myosin, and G-proteins.

Long-Term Stabilization of Myosin Motor Domain Complexes for Biophysical Studies

For biophysical experiments on myosin requiring a stable, non-hydrolyzing state over multiple days (e.g., long crystallization setups, extended spectroscopic measurements), the S1-MgADP-BeF₃⁻ complex is the preferred choice. The study by Werber et al. (1992) [2] quantified its half-life at 0°C as 7 days, which is 3.5 times longer than the 2-day half-life of the analogous AlF₄⁻ complex. This superior stability minimizes complex decomposition during experiments, ensuring data quality and reproducibility.

Thermodynamic and Structural Studies of F-Actin Filament Stability

Investigators studying the biophysics of the actin cytoskeleton can use beryllium fluoride (BeFₓ) to mimic the ADP-Pi state of the actin filament and dramatically enhance its thermal stability. As quantified by Visegrády et al. (2004) [3], the presence of ADP·BeFₓ increases the melting temperature (Tm) of F-actin by 16.3°C (from 67.4°C to 83.7°C). This pronounced stabilization is crucial for techniques like cryo-electron microscopy (cryo-EM) that benefit from a conformationally locked and more rigid filament sample.

Specialized Inhibition Assays for *Bacillus cereus* Sphingomyelinase (SMase)

In assays designed to screen for inhibitors of *Bacillus cereus* sphingomyelinase, beryllium fluoride (BeF₂) is the only effective phosphate analog. Research by Fujii et al. (2004) [4] demonstrated that AlFₓ, orthovanadate, phosphate, and phosphocholine all failed to inhibit SMase activity under standard assay conditions. Therefore, procurement of high-purity BeF₂ is mandatory for any study investigating the inhibition of this specific enzyme, which is a model system for bacterial phospholipases.

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